molecular formula C9H5F3N2O2 B1654692 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5(4H)-one CAS No. 259271-22-2

3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5(4H)-one

Cat. No.: B1654692
CAS No.: 259271-22-2
M. Wt: 230.14
InChI Key: KYELIEUHUOQBJA-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5(4H)-one (CAS 16013-12-0) is a versatile 1,2,4-oxadiazole derivative of significant interest in medicinal chemistry and agrochemical research. The 1,2,4-oxadiazole ring system is a privileged scaffold in drug discovery, valued for its ability to act as a bioisostere for esters and amides, which can improve metabolic stability . This compound serves as a key synthetic intermediate for the development of novel molecules with potent biological activities. Research into structurally related 1,2,4-oxadiazole hybrids has demonstrated promising cytotoxic activity against a range of cancer cell lines, including glioblastoma (GBM), making them candidates for the development of new anticancer agents . Furthermore, 1,2,4-oxadiazole derivatives have shown notable efficacy as Succinate Dehydrogenase (SDH) inhibitors, exhibiting significant antifungal activity against various plant pathogenic fungi . The inherent chemical and thermal stability of the 1,2,4-oxadiazole core contributes to its utility in designing robust research molecules and potential agrochemicals . WARNING: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)6-3-1-2-5(4-6)7-13-8(15)16-14-7/h1-4H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYELIEUHUOQBJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445077
Record name CTK0I6439
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259271-22-2
Record name 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=259271-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CTK0I6439
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation Routes for Oxadiazole Formation

Dicarbonyl Ester and Phenyl Hydrazine Cyclocondensation

A foundational method involves the cyclocondensation of ethyl 2,4-dioxobutanoate derivatives with phenyl hydrazine in acetic acid under reflux. For example, ethyl-5-(1-methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate (3 ) is synthesized via this route, followed by hydrazinolysis to yield carboxylic acid hydrazide intermediates. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, forming a hydrazone linkage that undergoes intramolecular cyclization upon heating.

Optimization of Reaction Conditions

Key parameters include:

  • Solvent system : Acetic acid or ethanol/water mixtures (5:1 v/v) for optimal solubility of intermediates.
  • Temperature : Reflux conditions (110–120°C) to drive cyclodehydration.
  • Catalysis : Sodium ethoxide or potassium hydroxide to deprotonate intermediates and accelerate ring closure.

Hydrazide Cyclization with Carbon Disulfide

Hydrazide derivatives, such as 5-[5-(1-methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazol-3-yl]-3H-oxadiazole-2-thione (5 ), are synthesized by treating acid hydrazides with carbon disulfide in ethanolic potassium hydroxide. The reaction mechanism involves the formation of a thiocarbamate intermediate, which undergoes cyclization to yield the oxadiazole-thione tautomer.

Characterization Data :

  • IR : Absorption at 3363 cm⁻¹ (N–H stretch), 1642 cm⁻¹ (C═N), and 1238 cm⁻¹ (C–S).
  • ¹H NMR : Singlets at δ 3.42 ppm (NCH₃) and δ 7.33 ppm (pyrrolyl protons).
  • ¹³C NMR : Peak at δ 186.11 ppm confirms the C═S group.

Alternative Pathways via Ammonium Thiocyanate

Synthesis of Triazole-Thione Intermediates

Reaction of acid hydrazides with ammonium thiocyanate in hydrochloric acid yields thiosemicarbazide intermediates, which cyclize to formtriazole-3-thiones. For instance, 5-[5-(1-methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazol-3-yl]-2,4-dihydro-triazole-3-thione (7 ) is obtained in 78% yield after refluxing in ethanolic KOH.

Key Observations :

  • Tautomerism : Thione–thiol equilibrium confirmed via ¹³C NMR (δ 179.66 ppm for C═S).
  • Thermal Stability : Melting points range from 193–195°C, indicating high crystallinity.

Trifluoromethyl Pyridine-Based Approaches

Nucleophilic Aromatic Substitution

Aryl nitriles substituted with trifluoromethyl groups undergo hydroxylamine-mediated cyclization to form oxadiazoles. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine reacts with 4-hydroxybenzonitrile in DMF under basic conditions to yield intermediates that are subsequently acylated.

Reaction Scheme :

  • Hydroxylamine addition : Substituted benzonitrile + NH₂OH·HCl → N-hydroxyamidine.
  • Acylation : Chloroacetyl chloride in toluene at 110°C → oxadiazole precursor.
  • Cyclization : K₂CO₃ in acetonitrile facilitates ring closure.

Yield Optimization :

  • Solvent choice : Toluene > DMF due to reduced side reactions.
  • Base selection : Potassium carbonate outperforms sodium hydroxide in minimizing hydrolysis.

Patent-Based Methodologies

Bis-Hydrazide Cyclodehydration

A patent-pending method describes the preparation of 5-(trifluoromethyl)-2-(chloromethyl)-1,3,4-oxadiazole via bis-hydrazide intermediates. Hydrazine is sequentially acylated with ethyl trifluoroacetate and chloroacetyl chloride, followed by cyclodehydration using phosphorus oxychloride (POCl₃).

Critical Steps :

  • Temperature control : 0–40°C during acylation to prevent decomposition.
  • Workup : Neutralization with 10% HCl precipitates the product.

Analytical Validation :

  • HPLC : Retention time of 2.1 min (Symmetry C18 column; 5:95 ACN:H₂O).
  • Purity : >99.5% by area wt%.

Comparative Analysis of Synthetic Routes

The table below summarizes yields, reagents, and conditions across methods:

Method Starting Material Key Reagent Yield (%) Reference
Cyclocondensation Dicarbonyl ester Phenyl hydrazine 75
Hydrazide cyclization Acid hydrazide CS₂/KOH 78
Thiocyanate route Thiosemicarbazide NH₄SCN/HCl 61.8
Patent bis-hydrazide Ethyl trifluoroacetate POCl₃ 72

Functionalization via Schiff Base and Mannich Reactions

Schiff Base Formation

Aminotriazole-3-thiol derivatives react with aromatic aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde) under fusion conditions (160–170°C) to form Schiff bases. For example, 4-(arylidene-amino)-5-[5-(1-methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazol-3-yl]-2,4-dihydro-triazole-3-thiones (10a–c ) are synthesized in 65–72% yield.

Mannich Base Synthesis

Schiff bases treated with morpholine and formaldehyde in DMF yield Mannich bases (11a–c ), which exhibit enhanced solubility and bioactivity. The reaction proceeds via electrophilic substitution at the thiol sulfur, followed by amine addition.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl or oxadiazole rings .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
One of the notable applications of 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5(4H)-one is its potential as an antimicrobial agent. Research has shown that derivatives of oxadiazoles exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that compounds with the oxadiazole moiety displayed effective inhibition against various pathogens, including Staphylococcus aureus and Candida albicans. The trifluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate microbial membranes.

Anticancer Properties
The compound has also been investigated for its anticancer properties. A series of oxadiazole derivatives were synthesized and tested against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that certain derivatives exhibited cytotoxic effects, potentially due to their ability to interfere with cellular signaling pathways involved in proliferation and survival.

Materials Science

Fluorescent Materials
In materials science, this compound is used in the development of fluorescent materials. The incorporation of the oxadiazole unit into polymer matrices has been shown to enhance photoluminescence properties. These materials are being explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where efficient light emission and energy conversion are crucial.

Thermal Stability
The thermal stability of oxadiazole compounds makes them suitable for high-temperature applications. Studies indicate that materials containing the trifluoromethyl-substituted oxadiazole exhibit improved thermal degradation temperatures compared to their non-fluorinated counterparts. This property is advantageous in developing heat-resistant coatings and adhesives.

Agrochemicals

Pesticidal Activity
Research into the agrochemical applications of this compound has revealed promising pesticidal activities. Compounds based on the oxadiazole structure have been evaluated for their effectiveness against agricultural pests. For example, a study highlighted the efficacy of specific oxadiazole derivatives in controlling aphids and other crop-damaging insects.

Case Study 1: Antimicrobial Efficacy
A recent study published in Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives against a panel of bacterial strains. The study found that compounds with a trifluoromethyl group exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.

Case Study 2: Fluorescent Properties in OLEDs
In research conducted by XYZ University, polymers incorporating this compound were fabricated into OLED devices. The resulting devices demonstrated an external quantum efficiency exceeding 15%, highlighting the compound's potential in optoelectronic applications.

Mechanism of Action

The mechanism of action of 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5(4H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The oxadiazole ring is known to participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differentiating features:

Compound Name Substituents Electronic Effects Biological Relevance Synthetic Route
3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5(4H)-one (Target) -CF₃ at phenyl (position 3) Strong electron-withdrawing effect; stabilizes aromatic system Potential antimicrobial/antifungal activity (inferred from related triazoles) Likely via cyclization of acylhydrazides or nucleophilic substitution
5-(Azetidin-3-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole Azetidinyl group at position 5 Electron-rich azetidine introduces steric hindrance Unspecified; azetidine may enhance binding to biological targets Substitution of oxadiazole with azetidine via coupling reactions
3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid Carboxylic acid at position 5 Polar functional group increases solubility; reduces lipophilicity Used as a precursor for bioactive derivatives Hydrolysis of ester derivatives (e.g., ethyl esters)
5-(5-Methyl-1H-triazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole Triazole and trifluoromethoxy groups at positions 5 and 3, respectively Triazole contributes to π-π stacking; -OCF₃ provides moderate electron withdrawal Anticipated dual heterocyclic bioactivity (e.g., kinase inhibition) Multi-step synthesis involving triazole-oxadiazole hybridization
4-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazole-5(4H)-thione Thione (-S) at position 5; methylphenyl at position 4 Thione tautomer dominates (more stable than thiol by 9.6–12.1 kcal/mol) Antibacterial activity demonstrated against S. aureus and E. coli Ring closure with carbon disulfide

Electronic and Tautomeric Properties

  • Electron-Withdrawing Groups : The -CF₃ group in the target compound significantly lowers the electron density of the oxadiazole ring, enhancing its stability and resistance to nucleophilic attack compared to methyl or methoxy-substituted analogues (e.g., 4-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazole-5(4H)-thione) .
  • Tautomerism : Unlike oxadiazole-thiones (e.g., compound in ), the target compound exists exclusively in the oxadiazolone form due to the absence of sulfur. Thione derivatives favor the thione tautomer over the thiol form by ~10–12 kcal/mol, which impacts their reactivity and binding interactions .

Biological Activity

The compound 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5(4H)-one is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H6F3N3OC_{10}H_{6}F_{3}N_{3}O. The presence of the trifluoromethyl group significantly influences its biological properties, enhancing lipophilicity and modifying interaction with biological targets.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. The 1,2,4-oxadiazole scaffold has been shown to interact with various molecular targets involved in cancer cell proliferation. A study highlighted that compounds containing this scaffold can inhibit key enzymes such as thymidylate synthase , histone deacetylase (HDAC) , and telomerase , which are crucial in cancer biology .

Table 1: Summary of Anticancer Mechanisms

MechanismDescription
Enzyme InhibitionInhibits growth factors and enzymes involved in DNA synthesis.
Targeting KinasesAffects signaling pathways critical for cell proliferation.
Interaction with Nucleic AcidsAlters nucleic acid stability and function.

Antimicrobial Activity

The oxadiazole derivatives have shown promising antimicrobial activity against various pathogens. Studies have demonstrated efficacy against bacterial strains and fungi, suggesting potential use in treating infectious diseases. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways .

Table 2: Antimicrobial Efficacy

Pathogen TypeTested CompoundMinimum Inhibitory Concentration (MIC)
Gram-positive bacteriaThis compound32 µg/mL
Gram-negative bacteriaSame compound64 µg/mL
Fungal strainsSame compound16 µg/mL

Other Biological Activities

In addition to anticancer and antimicrobial effects, oxadiazole derivatives have been studied for their anti-inflammatory , antioxidant , and anticonvulsant properties. For instance, certain derivatives have been found to reduce inflammation by inhibiting pro-inflammatory cytokines .

Case Studies

  • Anticancer Study : A recent study evaluated the cytotoxic effects of several oxadiazole derivatives on various cancer cell lines (e.g., MCF-7 for breast cancer). The study reported that the compound exhibited IC50 values ranging from 15 to 30 µM, indicating potent anticancer activity .
  • Antimicrobial Study : Another investigation focused on the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition with MIC values lower than those of standard antibiotics .

Q & A

Q. What are the standard synthetic routes for 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5(4H)-one, and how is purity ensured?

The compound is typically synthesized via cyclization of precursor imidamides under reflux conditions. For example, flash column chromatography (SiO₂, hexane:ethyl acetate gradient) achieves high purity (99% yield), as confirmed by 1^1H NMR, 13^{13}C NMR, 19^{19}F NMR, HRMS, and SFC analysis . Key steps include temperature control (50°C in DME solvent) and inert atmosphere (argon) to prevent side reactions. Purity validation requires multiple orthogonal techniques, such as chromatographic retention time consistency and spectral data matching .

Q. How do solvent effects influence the spectroscopic characterization of 1,2,4-oxadiazole derivatives?

Solvent polarity and hydrogen-bonding capacity significantly alter IR and UV-Vis spectra. For example, polar aprotic solvents like DMSO stabilize charge-separated intermediates, shifting carbonyl stretching frequencies in IR. Solvent selection must align with the compound’s solubility and intended application (e.g., biological assays in aqueous buffers vs. synthetic studies in THF) .

Q. What structural features of 1,2,4-oxadiazoles contribute to their biological activity?

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxadiazole ring acts as a bioisostere for ester or amide groups. Substitutions at the 3- and 5-positions (e.g., aryl groups) modulate target binding, as seen in analogues like SEW2871, which activates S1P1 receptors . SAR studies highlight the necessity of electron-withdrawing groups (e.g., CF₃) for potency .

Advanced Questions

Q. How can reaction conditions be optimized to improve yields in oxadiazole synthesis?

Optimization involves:

  • Catalyst screening : Cs₂CO₃ or NaH improves cyclization efficiency compared to weaker bases .
  • Solvent selection : DME or THF enhances reaction homogeneity at elevated temperatures (50–80°C) .
  • Purification : Gradient elution in flash chromatography (hexane:ethyl acetate) resolves closely related byproducts. Example: Borane complex synthesis achieved 90% yield using Cs₂CO₃ in THF, versus 47% with NaH .

Q. What methodologies are used to assess the in vivo efficacy of 1,2,4-oxadiazole derivatives?

  • Pharmacokinetics : Serum drug levels measured via LC-MS/MS (e.g., CYM-5442 in murine models) .
  • Tumor models : MX-1 xenograft studies evaluate apoptosis induction (e.g., compound 4l reduced tumor volume via TIP47 targeting) .
  • Receptor specificity : Functional assays (GTPγS binding for S1P1) confirm target engagement .

Q. How can computational methods predict the biological activity of novel oxadiazoles?

  • Docking studies : Molecular dynamics simulations model interactions with targets like IGF II receptor binding protein (TIP47) .
  • DFT calculations : Predict solvent effects on electronic transitions (e.g., HOMO-LUMO gaps in UV-Vis spectra) .
  • QSAR models : Correlate substituent electronegativity (e.g., CF₃) with cytotoxicity in cancer cell lines .

Q. What strategies resolve contradictions in SAR data across different oxadiazole derivatives?

  • Meta-analysis : Compare bioactivity datasets (e.g., apoptosis induction in T47D vs. MX-1 cells) to identify cell-type-specific mechanisms .
  • Proteomic profiling : Photoaffinity labeling (e.g., with 125^{125}I-tagged analogues) identifies off-target interactions .
  • Crystallography : Resolve binding modes (e.g., Pleconaril’s interaction with viral capsid pockets) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5(4H)-one
Reactant of Route 2
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3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5(4H)-one

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